
(E)-5-(4-(benzyloxy)-3-methoxybenzylidene)-2-morpholinothiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the benzyl ether and methoxy groups, followed by the introduction of the morpholino and thiazolone groups. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the double bond in the thiazolone group suggests that the compound could exist in different isomeric forms .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions, including reactions involving the benzyl ether and methoxy groups, as well as reactions involving the morpholino and thiazolone groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present in it. For example, the presence of the ether and methoxy groups could affect the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Benzothiazoles in Antimicrobial and Antiviral Research
Benzothiazole derivatives have been extensively explored for their antimicrobial and antiviral properties. These compounds, including various structural modifications, exhibit a broad spectrum of biological activities. Studies have shown that benzothiazoles and their derivatives act as potent antimicrobial and antiviral agents, suggesting their potential in developing new therapeutic agents against resistant pathogens and viruses, including those causing COVID-19. This highlights the versatility of benzothiazoles in addressing global health challenges related to infectious diseases.
- For more detailed insights, see research on the antimicrobial and antiviral potentials of benzothiazoles by Elamin et al., 2020.
Benzothiazoles in Environmental Applications
Benzothiazoles have been investigated for environmental applications, particularly in the treatment and remediation of pollutants. The enzymatic degradation of recalcitrant compounds in industrial effluents, facilitated by redox mediators, is one area where these compounds have shown promise. This approach enhances the efficiency of pollutant degradation, offering a potential solution for managing industrial waste and mitigating environmental pollution.
- The applications of redox mediators in pollutant treatment are discussed in detail by Husain and Husain, 2007.
Antioxidant Properties and Analytical Methods
The antioxidant properties of benzothiazole derivatives have also been a subject of research, given their potential in various fields such as food engineering, medicine, and pharmacy. Analytical methods to determine the antioxidant activity of these compounds, including various spectrophotometry-based assays, provide essential tools for evaluating their effectiveness in scavenging free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.
- A comprehensive review of analytical methods for antioxidant activity determination can be found in the work of Munteanu and Apetrei, 2021.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-26-19-13-17(7-8-18(19)28-15-16-5-3-2-4-6-16)14-20-21(25)23-22(29-20)24-9-11-27-12-10-24/h2-8,13-14H,9-12,15H2,1H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIZDWPMDDZXNB-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)
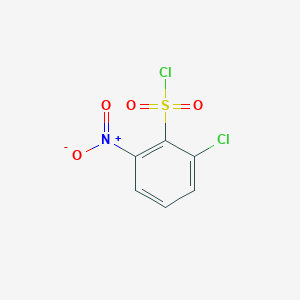
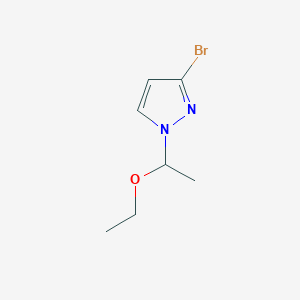
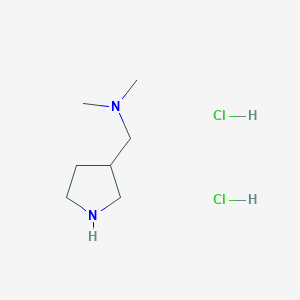
![2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B3008105.png)


![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)

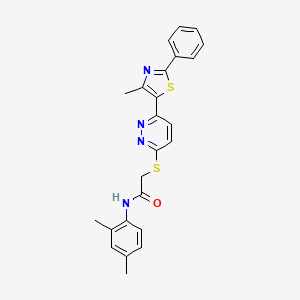

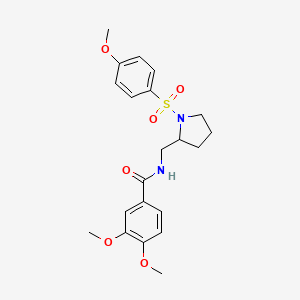
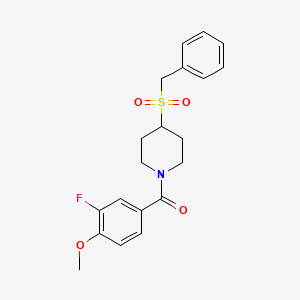
![3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008121.png)